4-[(2-oxopiperidin-1-yl)methyl]benzoic acid
Overview
Description
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is a chemical compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . It is a benzoic acid derivative with a piperidinyl group attached to the benzene ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid typically involves the reaction of 4-(chloromethyl)benzoic acid with 2-piperidone under basic conditions. The reaction proceeds via nucleophilic substitution, where the piperidone acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development and pharmacological studies.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(2-oxopiperidin-1-yl)methyl]benzoic acid involves its interaction with specific molecular targets. The piperidinyl group can interact with enzymes or receptors, modulating their activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-[(2-oxopyrrolidin-1-yl)methyl]benzoic acid: Similar structure but with a pyrrolidinyl group instead of a piperidinyl group.
4-[(2-oxopiperazin-1-yl)methyl]benzoic acid: Contains a piperazinyl group instead of a piperidinyl group.
Uniqueness
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid is unique due to its specific piperidinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required .
Properties
IUPAC Name |
4-[(2-oxopiperidin-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-12-3-1-2-8-14(12)9-10-4-6-11(7-5-10)13(16)17/h4-7H,1-3,8-9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJMPDRAOPTWDC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)CC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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